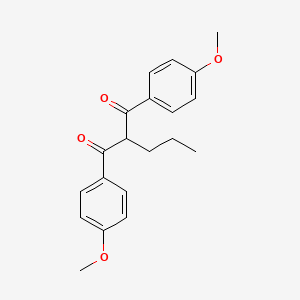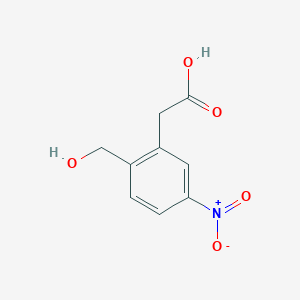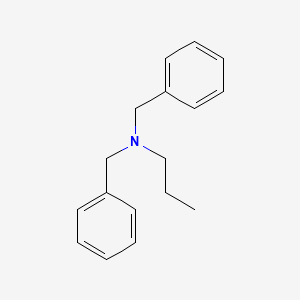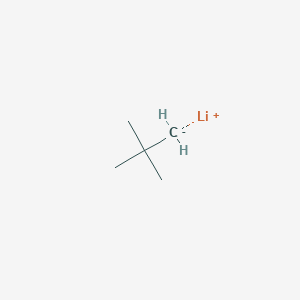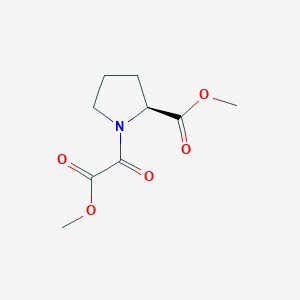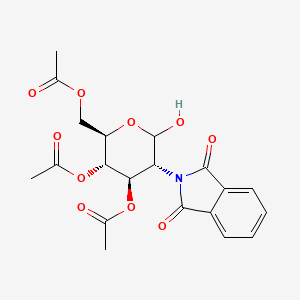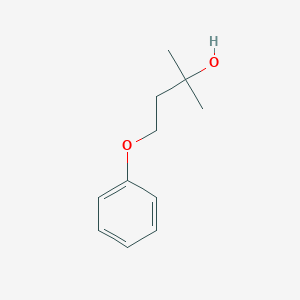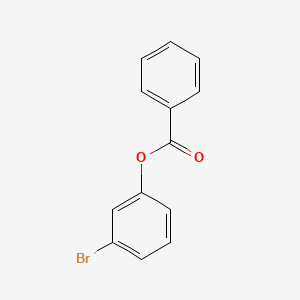
Progesterona 3-(O-carboximetil)oxima
Descripción general
Descripción
Progesterone 3-(O-carboxymethyl)oxime (3-CMO) is a synthetic derivative of progesterone, a hormone naturally produced in the female body. It is a versatile compound used in a variety of scientific applications, including biochemical and physiological studies. 3-CMO is a valuable research tool for scientists due to its stability, solubility, and ability to be synthesized in a variety of ways.
Aplicaciones Científicas De Investigación
Ensayos inmunoenzimáticos (EIAs)
La Progesterona 3-(O-carboximetil)oxima se utiliza en EIAs de microplacas para la progesterona . Esta aplicación es crucial para cuantificar los niveles de progesterona en diversas muestras, lo que ayuda en el estudio de la salud reproductiva y los trastornos relacionados con las hormonas.
Estudios de especificidad de esteroides
Este compuesto es fundamental para la investigación de la especificidad de los esteroides de la unión de la progestina (Pi) . Ha mostrado un grado significativo de especificidad para la unión a los receptores de Pi, particularmente en el timo, lo cual es valioso para comprender las interacciones del sistema inmunitario con los esteroides.
Mejoras farmacocinéticas
Como profármaco de la progesterona, la this compound exhibe propiedades farmacocinéticas mejoradas cuando se administra por vía oral . Aborda los desafíos de la baja biodisponibilidad oral de la progesterona y su rápida degradación metabólica.
Medicina regenerativa
La investigación innovadora ha explorado el uso de la this compound en medicina regenerativa. Un estudio demostró su potencial para inducir el crecimiento regenerativo en extremidades posteriores adultas de Xenopus , mostrando su aplicación en ingeniería de tejidos y terapias regenerativas.
Investigación clínica
Si bien no se ha estudiado ampliamente en humanos, las propiedades de la this compound sugieren posibles aplicaciones en investigación clínica. Su capacidad para unirse específicamente a los receptores de esteroides podría informar el desarrollo de nuevas estrategias terapéuticas .
Biotecnología
En aplicaciones biotecnológicas, la this compound se utiliza para estudiar las interacciones entre los esteroides y sus receptores . Esta investigación puede conducir al desarrollo de nuevas herramientas y ensayos biotecnológicos.
Mecanismo De Acción
Target of Action
Progesterone 3-(O-carboxymethyl)oxime is a chemically modified derivative of progesterone . Progesterone is a key hormone involved in various physiological processes. The primary target of this compound is the progestin (Pi) receptor . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis.
Mode of Action
The compound interacts with the Pi receptor in the thymus . It has been found to have a reasonable degree of specificity for binding to the Pi receptor . This interaction results in changes that are specific to the functions of the progestin receptor.
Pharmacokinetics
Progesterone 3-(O-carboxymethyl)oxime is an oral prodrug of progesterone with improved pharmacokinetic properties . It was developed to address the poor oral pharmacokinetics of progesterone, including its very low bioavailability and short biological half-life . These properties of progesterone are thought to be caused by its low water solubility and high metabolic clearance rate due to rapid degradation in the intestines and liver . Progesterone 3-(O-carboxymethyl)oxime showed increased water solubility and a longer in vitro terminal half-life in rat liver microsomes compared to progesterone .
Análisis Bioquímico
Biochemical Properties
Progesterone 3-(O-carboxymethyl)oxime interacts with the progesterone receptor in the thymus . It has a reasonable degree of specificity for binding to this receptor . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
As a progestin, it is likely to have effects similar to those of progesterone, influencing various types of cells and cellular processes .
Molecular Mechanism
Progesterone 3-(O-carboxymethyl)oxime, as a progestogen, binds to the progesterone receptor, exerting its effects at the molecular level . This binding can lead to changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Progesterone 3-(O-carboxymethyl)oxime showed an in vitro terminal half-life in rat liver microsomes that was 363-fold longer than that of progesterone . This suggests that it could have both improved absorption and increased metabolic stability relative to progesterone .
Propiedades
IUPAC Name |
2-[(Z)-[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4/c1-14(25)18-6-7-19-17-5-4-15-12-16(24-28-13-21(26)27)8-10-22(15,2)20(17)9-11-23(18,19)3/h12,17-20H,4-11,13H2,1-3H3,(H,26,27)/b24-16-/t17-,18+,19-,20-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPELYUTTZHLIAZ-HZZOJEDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N\OCC(=O)O)/CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50909-89-2, 58116-38-4 | |
| Record name | Progesterone 3-0-carboxymethyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [[[(3Z)-20-Oxopregn-4-en-3-ylidene]amino]oxy]acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS2K5D98A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While P-3-CMO itself doesn't directly elicit biological responses like progesterone, it acts as a valuable tool for studying progesterone's mechanisms. It effectively binds to progesterone receptors, competing with natural progesterone for these binding sites. This characteristic makes it useful in various techniques, including immunoassays and fluorescence imaging, to investigate progesterone receptor distribution and function. [, , , ]
A: The structure of P-3-CMO is specifically designed to facilitate its use in research and diagnostics. The carboxymethyl oxime group at the 3-position allows for easy conjugation to various molecules like proteins (e.g., bovine serum albumin) or enzymes (e.g., horseradish peroxidase). These conjugates are then utilized in immunoassays, fluorescence imaging, and other techniques to detect and quantify progesterone or progesterone receptors. [, , , , , , , ]
A: Research indicates that the site of conjugation on P-3-CMO significantly impacts the sensitivity of immunoassays. For instance, studies comparing progesterone-horseradish peroxidase (HRP) tracers conjugated at either the C-3 position (A-ring) or the C-11 position (C-ring) revealed that the C-3 conjugate (P-3-CMO-HRP) demonstrated superior competition with progesterone for binding to monoclonal anti-progesterone antibodies. This suggests that conjugating at the C-3 position may lead to more sensitive assays. []
A: P-3-CMO is crucial in creating highly sensitive enzyme-linked immunosorbent assays (ELISAs) for progesterone detection. By conjugating P-3-CMO to enzymes like horseradish peroxidase, researchers have developed assays with detection limits as low as 0.04 pg/mL. These assays utilize the specific binding of P-3-CMO to anti-progesterone antibodies, enabling accurate and sensitive quantification of progesterone in various matrices like milk. [, ]
ANone: P-3-CMO plays a key role in developing magnetic particle-based enzyme-linked immunosorbent assays (ELISAs) for progesterone. These assays offer several advantages over traditional ELISAs, including:
- Enhanced Sensitivity: Achieving lower detection limits for progesterone, reaching 0.04 ng/mL in buffer and 0.09 ng/mL in milk. []
- Simplified Operation: The use of magnetic particles allows for easy separation and washing steps, making the assay procedure more efficient. []
- Potential for Automation: Magnetic particle-based assays are amenable to automation, offering potential for high-throughput analysis. []
ANone: Yes, P-3-CMO conjugated to fluorescent tags, such as fluorescein isothiocyanate (FITC), enables the visualization and study of progesterone receptors in specific cell types. This method has been used to:
- Identify progesterone receptor-expressing cells in the rat thymus, specifically within epithelial cells. []
- Investigate the correlation between the proportion of stallion spermatozoa displaying exposed progesterone receptors and stallion fertility. []
- Visualize the presence of progesterone receptors on the surface of mouse oocytes. []
A: Absolutely. P-3-CMO serves as a valuable tool beyond immunoassays. One notable application is in developing fluorescence polarization immunoassays (FPIAs) for progesterone measurement. In this context, P-3-CMO is conjugated to fluorescent labels, and the resulting tracer is pre-mixed with anti-progesterone antibodies. This mixture forms the basis of a one-step FPIA, offering a rapid and homogeneous method for progesterone quantification without the need for separation steps. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



